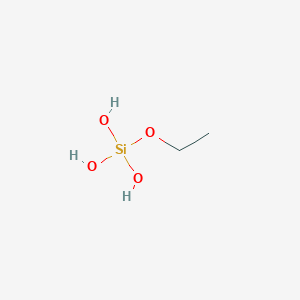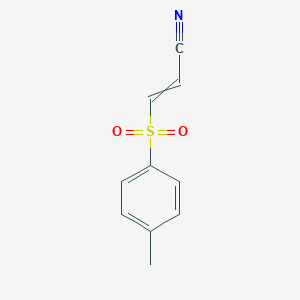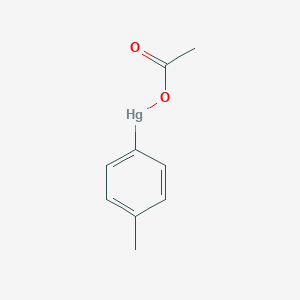
Tolylmercuric acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolylmercuric acetate: is an organomercurial compound with the molecular formula C9H10HgO2. It is a derivative of toluene where the methyl group is substituted with a mercuric acetate group. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
From p-Toluenesulfinic Acid and Mercuric Chloride:
-
Direct Mercuration of Toluene with Mercuric Acetate:
Industrial Production Methods: Industrial production typically involves the direct mercuration of toluene with mercuric acetate due to its efficiency and higher yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tolylmercuric acetate can undergo oxidation reactions where the mercury center is oxidized.
Reduction: It can be reduced to form p-tolylmercuric chloride or other mercury-containing compounds.
Substitution: The acetate group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used.
Major Products Formed:
Oxidation: p-Tolylmercuric oxide.
Reduction: p-Tolylmercuric chloride.
Substitution: Various p-tolylmercuric derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for introducing the p-tolylmercuric group into organic molecules.
Biology:
- Studied for its potential antimicrobial properties due to the presence of mercury.
Medicine:
- Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry:
- Utilized in the production of other organomercurial compounds and as a catalyst in certain chemical reactions.
Mécanisme D'action
Mechanism: Tolylmercuric acetate exerts its effects primarily through the interaction of the mercury center with various biological molecules. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes.
Molecular Targets and Pathways:
Enzymes: Inhibits enzymes by binding to thiol groups.
Cell Membranes: Disrupts cell membrane integrity by interacting with membrane proteins and lipids.
Comparaison Avec Des Composés Similaires
Phenylmercuric acetate: Another organomercurial compound with similar properties but different aromatic substitution.
Ethylmercuric acetate: Similar in structure but with an ethyl group instead of a tolyl group.
Uniqueness: Tolylmercuric acetate is unique due to its specific aromatic substitution, which imparts distinct chemical reactivity and biological activity compared to other organomercurial compounds.
Propriétés
Numéro CAS |
1300-78-3 |
|---|---|
Formule moléculaire |
C9H10HgO2 |
Poids moléculaire |
350.77 g/mol |
Nom IUPAC |
acetyloxy-(4-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h3-6H,1H3;1H3,(H,3,4);/q;;+1/p-1 |
Clé InChI |
QQQFFLWYRHKKQG-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)[Hg]OC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)[Hg]OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


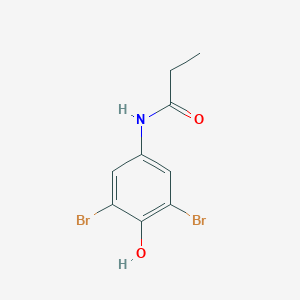
![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)
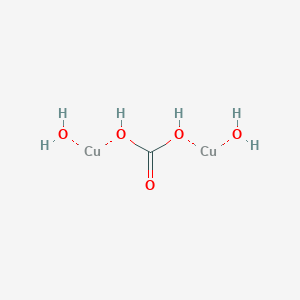
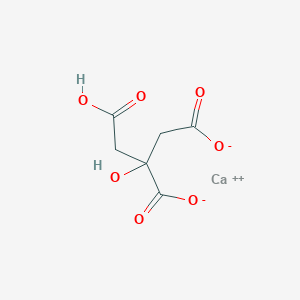
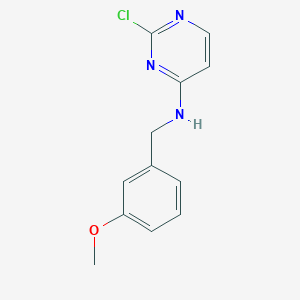
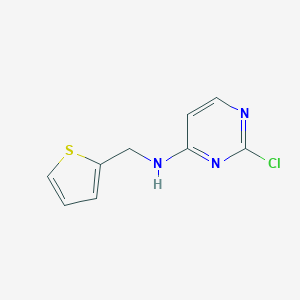
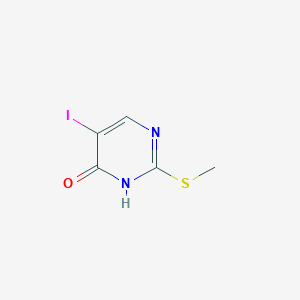
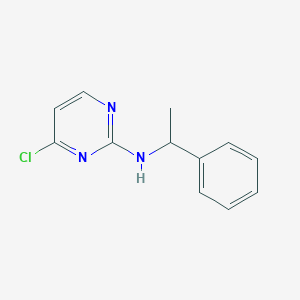
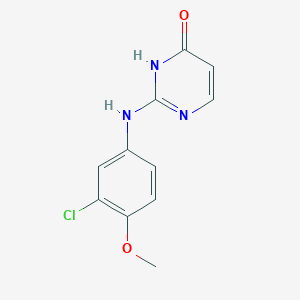
![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)
![(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B224226.png)
